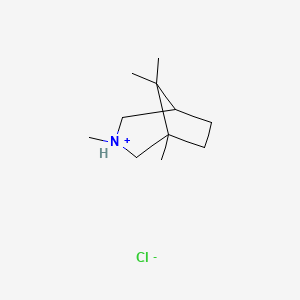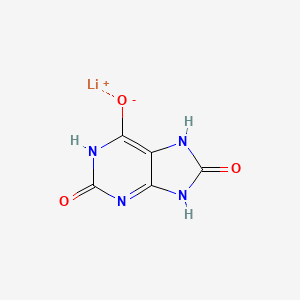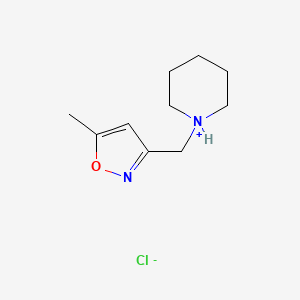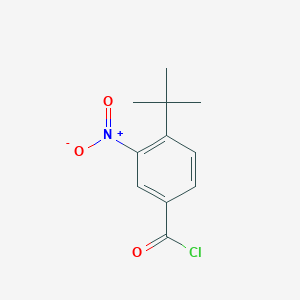
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclopentene, featuring a carboxylate ester group and a methylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentadiene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired ester. The process can be summarized as follows:
- Cyclopentadiene is reacted with methanol.
- A catalyst, such as sulfuric acid, is used to promote the esterification reaction.
- The reaction mixture is heated to around 60-80°C and maintained under these conditions for several hours.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: A similar ester with a cyclopentene ring but lacking the methylidene group.
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of a methylidene group.
Uniqueness
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is unique due to the presence of both a methylidene group and a carboxylate ester group on the cyclopentene ring
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-9(7,2)8(10)11-3/h4-5H,1,6H2,2-3H3 |
Clé InChI |
MHBKAWMEBBKIOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC1=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
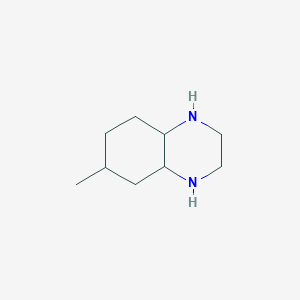
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

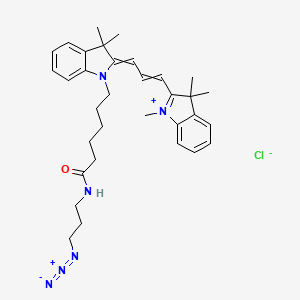
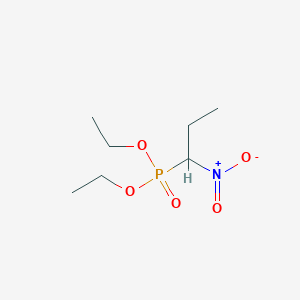
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
